Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by its five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are highly valued in organic synthesis and have diverse applications in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives, including Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate, often involves cyclization reactions. One common method is the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, which occurs with excellent regioselectivity . Another method involves a (3+2) cycloaddition reaction between substituted vinyl sulfonyl fluorides and ethyl diazoacetate or azides, enabling the rapid construction of pyrazole cores via Michael addition and SO2 gas elimination .
Industrial Production Methods
Industrial production methods for pyrazole derivatives typically involve large-scale cyclization reactions under controlled conditions. These methods often utilize transition-metal catalysts and photoredox reactions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of agrochemicals and dyestuffs
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3-methylthio-1H-pyrazole-4-carboxylate: Another pyrazole derivative with similar structural features.
Methyl 1-hydroxyindole-3-carboxylate: An indole derivative with comparable biological activities.
Uniqueness
Ethyl 3-amino-5-ethoxy-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H15N3O3 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
ethyl 3-amino-5-ethoxy-1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C9H15N3O3/c1-4-14-8-6(9(13)15-5-2)7(10)11-12(8)3/h4-5H2,1-3H3,(H2,10,11) |
InChI Key |
FOURBCLMIHMEKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=NN1C)N)C(=O)OCC |
Origin of Product |
United States |
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